Momordicoside L is a cucurbitane-type triterpenoid saponin primarily isolated from the fruits of Momordica charantia L., commonly known as bitter melon or bitter gourd. [, , , , , ] This plant, belonging to the Cucurbitaceae family, is widely cultivated and consumed as a vegetable in Asia, Africa, and South America. [, ] Momordicoside L plays a significant role in scientific research due to its diverse biological activities, including anti-inflammatory and antidiabetic properties. [, , ]
Momordicoside L is primarily extracted from the leaves and fruits of Momordica charantia, a plant widely used in traditional medicine across various cultures, particularly in Asia. The plant is known for its bitter taste and has been utilized for its medicinal properties, including blood sugar regulation and digestive health.
Momordicoside L belongs to the class of compounds known as triterpenoid saponins. These compounds are characterized by their complex structures that include multiple rings and sugar residues, which contribute to their biological activities.
The synthesis of Momordicoside L can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction typically involves:
The extraction process often includes:
Momordicoside L has a complex molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about its structure:
For instance, specific chemical shifts observed in NMR can indicate the presence of functional groups and their positions within the molecule .
Momordicoside L can undergo several chemical reactions typical for triterpenoid glycosides:
The stability of Momordicoside L can be assessed through controlled reactions where its degradation products are analyzed using spectrometric techniques. For example, LC-MS can help identify changes in mass that correspond to hydrolysis or other degradation processes .
The biological effects of Momordicoside L are attributed to its interaction with various cellular pathways:
In vitro studies have demonstrated that Momordicoside L exhibits significant inhibition rates against enzymes like α-glucosidase, indicating its potential as a therapeutic agent for managing diabetes .
Relevant analyses often include melting point determination and solubility tests to characterize its physical state further .
Momordicoside L is explored for several applications in scientific research:
Research continues into optimizing extraction methods and enhancing bioavailability to maximize its therapeutic potential.
Momordica charantia L. (Cucurbitaceae), commonly termed bitter gourd or bitter melon, is a tropical vine indigenous to Asia, Africa, and the Caribbean. The species produces Momordicoside L as a specialized secondary metabolite, predominantly localized in its fruit tissues (particularly the pericarp and seeds) and, to a lesser extent, in aerial parts such as leaves and vines [2] [8]. Its accumulation is developmentally regulated, with peak concentrations observed in immature green fruits (3–5 days post-anthesis), declining during ripening as biochemical resources shift towards seed maturation [1] [8]. Ecological studies suggest this compound functions as an antifeedant against herbivores, consistent with the bitter taste profile of cucurbitane-type molecules [4].
M. charantia exhibits significant chemotypic variation across cultivars. Indian accessions (e.g., ‘Indian Long’) show higher Momordicoside L yields compared to Chinese varieties (e.g., ‘Taiwan Large’) under identical growth conditions, indicating genetic control over biosynthesis [8]. Environmental stressors like drought exposure and elevated UV radiation further modulate production, enhancing concentrations by up to 40% in controlled trials [1].
Momordicoside L (C~36~H~58~O~9~; MW 634.85 g/mol) is a cucurbitane-type triterpenoid saponin, characterized by a 19(10→9β)-abeo-10α-lanostane skeleton with a C~9~ aldehyde group and Δ~5,23~ unsaturation [6] [10]. Its aglycone moiety, termed momordicin L, undergoes glycosylation at C~3~ and C~7~ positions:
This distinguishes it from analogues like Momordicoside K (C-7 glycosylated) or Momordicoside G (C-3 and C-7 di-glycosylated) [6] [10]. The molecule’s amphiphilic nature arises from its hydrophobic aglycone and hydrophilic sugar chain, enabling membrane interaction and bioactivity. Spectroscopic confirmation (NMR, HR-MS) reveals a chair conformation for the glucosyl unit and E-configuration at C~23~=C~24~ [6].
Table 1: Structural Features of Momordicoside L
Characteristic | Detail |
---|---|
Molecular Formula | C~36~H~58~O~9~ |
IUPAC Name | (3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
Glycosylation Sites | C-3β: β-D-glucopyranose |
Key Functional Groups | Δ~5,23~ diene; C-9 aldehyde; C-3, C-7, C-25 hydroxyls |
Spectral Identifiers | MS: [M+Na]⁺ m/z 657.392; ¹H-NMR (CD₃OD): δ 9.45 (s, 1H, CHO) |
Cucurbitane biosynthesis initiates via the cytosolic mevalonate (MVA) pathway, where acetyl-CoA undergoes sequential condensation to form 2,3-oxidosqualene—the universal triterpenoid precursor [3] [9]. Momordicoside L derivation involves four enzymatic stages:
Figure 1: Biosynthetic Route to Momordicoside L
Acetyl-CoA → MVA pathway → 2,3-Oxidosqualene │ └─OSC→ Cucurbitadienol │ └─CYP450s→ 3β,7β,25-Trihydroxycucurbitadienal │ └─UGT→ 3-O-β-D-Glucosylation → Momordicoside L
Pathway flux is light-dependent, with gene expression (OSC, CYP450s) upregulated under high-intensity illumination [1].
Structurally, Momordicoside L clusters within the C-3 monoglycosylated cucurbitadienol subgroup, contrasting with di-glycosylated (e.g., Momordicoside G: Glc-3, Glc-7) or sulfated analogues (e.g., Momordicoside F: SO~3~- at C-3 glucosyl) [6] [10]. Key distinctions include:
Table 2: Structural and Functional Comparison of Key Momordicosides
Compound | Glycosylation Sites | Aglycone Modifications | Reported Bioactivities |
---|---|---|---|
Momordicoside L | C-3: Glc | Δ~5,23~; C-9 CHO | PTP1B inhibition [10] |
Momordicoside K | C-7: Xyl-(1→2)-Glc | Δ~7~; C-9 CH₃ | Cytotoxicity (HepG2 IC~50~ 8.7 µM) [6] |
Momordicoside G | C-3: Glc; C-7: Glc | Δ~5~; C-9 CH₃ | α-Glucosidase inhibition (IC~50~ 12 µM) [8] |
Momordicoside A | C-3: Glc; C-7: Glc | Saturated backbone | Weak anti-inflammatory [10] |
Computational pharmacophore modeling reveals Momordicoside L’s aldehyde group forms a hydrogen bond with PTP1B’s Arg47 residue, absent in reduced analogues [7]. Network pharmacology predicts additional targets including NF-κB and MAPK pathways, suggesting broader signaling roles than Momordicoside A [7].
ConclusionMomordicoside L exemplifies the structural diversity and bioactivity of Momordica triterpenoids. Its unique C-3 monoglucosylation and Δ~23~/aldehyde functionalities underpin both biosynthesis and bioactivity, positioning it as a key chemotaxonomic marker and a template for metabolic engineering.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0